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Compound of Interest

Compound Name:
2,5-Difluoro-N-(2-

hydroxyphenyl)benzamide

CAS No.: 609352-39-8

Cat. No.: B12575473

Get Quote

Executive Summary: The "Privileged" vs. The
"Passive"
In drug discovery, the positional isomerism of fluorine atoms on a benzamide scaffold is not

merely a trivial structural variation; it is a determinant of biological function.

2,6-Difluorobenzamide is widely recognized as a "privileged scaffold." The specific

substitution pattern creates a unique steric environment that forces the amide group out of

planarity with the phenyl ring. This "conformational lock" is critical for binding to specific

hydrophobic pockets in targets like bacterial FtsZ and insect Chitin Synthase.

2,5-Difluorobenzamide typically functions as a generic building block. It lacks the specific

conformational restriction of the 2,6-isomer. While derivatives show biological activity (often

as broad-spectrum antibacterials or enzyme inhibitors), the activity is usually driven by the

appended heterocycles rather than the benzamide pharmacophore itself.

Mechanistic Divergence: The Conformational Lock
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The most critical differentiator between these two isomers is their three-dimensional shape in

solution and within binding pockets.

Structural Analysis[1]
2,6-Difluorobenzamide: The fluorine atoms at the 2 and 6 positions create significant steric

repulsion with the amide carbonyl oxygen and the amide nitrogen. To relieve this strain, the

amide bond rotates out of the plane of the benzene ring. Crystallographic data confirms a

torsion angle of approximately -27° to -58°.[1] This non-planar conformation is pre-organized

to bind into deep, hydrophobic clefts.

2,5-Difluorobenzamide: With only one ortho-fluorine, the steric pressure is significantly lower.

The molecule can adopt a near-planar conformation, allowing for conjugation between the

amide and the phenyl ring. This planarity often results in a penalty when binding to targets

that require a twisted geometry.

Logic Flow: Structure-Activity Relationship (SAR)
The following diagram illustrates the causal link between the fluorination pattern and biological

outcome.
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Caption: Causal pathway linking fluorine substitution patterns to conformational states and

subsequent target binding efficacy.

Detailed Biological Activity Comparison
Antibacterial Activity (Target: FtsZ)
The bacterial cell division protein FtsZ is the primary target where 2,6-difluorobenzamide

shines.[2]
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2,6-Difluorobenzamide Derivatives (e.g., PC190723, TXA709):

Mechanism: These compounds bind to the interdomain cleft of FtsZ. The non-planar 2,6-

difluorobenzamide moiety fits perfectly into a hydrophobic pocket formed by Val207,

Leu209, and Asn263.

Activity: They act as stabilizers of FtsZ polymers, preventing the dynamic treadmilling

necessary for cell division (Z-ring constriction). This leads to filamentation and cell death.

Potency: Derivatives exhibit MIC values in the range of 0.06 – 1.0 µg/mL against MRSA

(Methicillin-Resistant S. aureus).

2,5-Difluorobenzamide Derivatives:

Observation: In SAR studies, moving a fluorine from the 6-position to the 5-position (or 3,

4 positions) typically results in a drastic loss of potency (often >10-fold increase in MIC).

Reason: The 2,5-isomer lacks the bulk required to fill the hydrophobic pocket and the twist

required to align hydrogen bond donors/acceptors correctly within the cleft.

Insecticidal Activity (Target: Chitin Synthase)
Both isomers appear in agrochemical research, but with distinct efficacy profiles.

2,6-Difluorobenzamide (Benzoylureas):

This moiety is the precursor to Diflubenzuron and related Insect Growth Regulators

(IGRs).

Data: Comparative bioassays on Spodoptera litura (tobacco cutworm) have shown that

2,6-difluoro derivatives possess significantly higher IGR activity compared to 2,5-difluoro,

3,5-difluoro, or mono-fluoro analogs.[3]

2,5-Difluorobenzamide:

While used as an intermediate for some herbicides (e.g., pyridine-based herbicides), it is

less effective as a primary pharmacophore for chitin synthesis inhibition.
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Metabolic Stability[4]
2,6-Substitution: Fluorine at both ortho positions effectively blocks the most accessible sites

for Cytochrome P450 oxidative metabolism (ortho-hydroxylation). This extends the half-life (

) of the drug.

2,5-Substitution: Leaves the 6-position (ortho) and the 4-position (para) exposed. The 4-

position is particularly vulnerable to metabolic attack unless blocked by another substituent.

Quantitative Data Summary
Feature 2,6-Difluorobenzamide 2,5-Difluorobenzamide

Primary Biological Role
Pharmacophore (Active

Binding Element)
Building Block (Linker/Spacer)

Key Target
Bacterial FtsZ, Insect Chitin

Synthase

General Kinases (as part of

larger scaffold)

Conformation Non-Planar (Twisted Amide) Planar (Conjugated)

FtsZ Inhibition (MRSA)
High Potency (MIC < 1 µg/mL

for optimized derivs)
Low / Inactive

Metabolic Stability
High (Blocks metabolic hot

spots)

Moderate (Susceptible to P450

oxidation)

Commercial Example
PC190723 (Antibacterial),

Diflubenzuron (Insecticide)

Intermediate for generic

agrochemicals

Experimental Protocols
Protocol: FtsZ Polymerization Stabilization Assay
This assay validates the specific activity of 2,6-difluorobenzamide derivatives.

Reagents:

Purified S. aureus FtsZ protein (recombinant).

GTP (Guanosine Triphosphate).
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Reaction Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

Workflow:

Preparation: Dilute FtsZ protein to 10 µM in Reaction Buffer.

Incubation: Add test compound (2,6-difluoro derivative vs. 2,5-difluoro control) at varying

concentrations (0.1 – 50 µM). Incubate for 10 minutes at 25°C.

Activation: Initiate polymerization by adding GTP (1 mM final concentration).

Measurement: Monitor light scattering at 350 nm (90° angle) in a fluorescence spectrometer

for 20 minutes.

Analysis:

Active (2,6-isomer): Rapid increase in light scattering followed by a stable plateau

(stabilization of polymers).

Inactive/Control: Rapid increase followed by a decrease (normal

polymerization/depolymerization cycle).

Protocol: Synthesis of 2,6-Difluorobenzoyl Isocyanate
(Insecticide Precursor)
A key intermediate for benzoylurea synthesis.

Reactants: Charge a reactor with 2,6-difluorobenzamide (1.0 eq) and dry dichloroethane

(DCE).

Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise under nitrogen atmosphere.

Reflux: Heat the mixture to reflux (80-85°C) for 14-16 hours. Monitor HCl gas evolution.

Completion: Reaction is complete when the solution becomes clear and gas evolution

ceases.
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Work-up: Remove solvent under reduced pressure to yield 2,6-difluorobenzoyl isocyanate as

a moisture-sensitive solid. Use immediately for coupling with anilines.

References
Kaul, M., et al. (2013). "PC190723, an FtsZ inhibitor, is effective against methicillin-resistant

Staphylococcus aureus in a murine model of septicemia." Antimicrobial Agents and

Chemotherapy. Link

Straniero, V., et al. (2020). "Antimicrobial Action and Reversal of Resistance in MRSA by

Difluorobenzamide Derivatives Targeted at FtsZ." Antibiotics.[2][4] Link

Bi, F., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ:

Design, Synthesis, and Structure-Activity Relationships." Chemistry & Biodiversity. Link

Sun, Z., et al. (2018). "Insect Growth Regulatory Activity of Carvacrol Based 1,3,4-

Thiadiazoles and 1,3,4-Oxadiazoles." Scientific Reports. Link

Trombley, T., et al. (2026).[5] "On the Metabolic Stability of Fluorinated Small Molecules: A

Physical Organic Chemistry Perspective." ChemRxiv. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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